molecular formula C8H9N5 B1621351 N-Allyl-9H-purin-6-amine CAS No. 5446-37-7

N-Allyl-9H-purin-6-amine

Cat. No.: B1621351
CAS No.: 5446-37-7
M. Wt: 175.19 g/mol
InChI Key: PESODIMBTPDRTA-UHFFFAOYSA-N
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Description

N-Allyl-9H-purin-6-amine, also known as 9-allyl-9H-purin-6-amine, is a purine derivative with the molecular formula C8H9N5. This compound is structurally related to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA. The presence of an allyl group at the nitrogen-9 position distinguishes it from other purine derivatives, potentially imparting unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-9H-purin-6-amine typically involves the reaction of 6-chloropurine with allylamine. This reaction can be carried out in polar solvents such as ethanol or dimethylformamide, often in the presence of a base like triethylamine to facilitate the nucleophilic substitution of the chlorine atom by the allylamine group . The reaction conditions generally include heating the mixture to reflux to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Allyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The allyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly reported.

    Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include bases such as triethylamine or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used; for example, substitution with a thiol group would yield a thioether derivative.

    Oxidation and Reduction: The products would be the corresponding oxidized or reduced forms of the allyl group.

Scientific Research Applications

N-Allyl-9H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Allyl-9H-purin-6-amine involves its interaction with nucleic acids and enzymes. The allyl group can enhance the compound’s ability to bind to specific molecular targets, potentially inhibiting or modulating their activity. For example, it may interact with enzymes involved in DNA replication or repair, thereby affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in the presence of the allyl group, which can confer distinct reactivity and biological activity compared to other purine derivatives. This structural modification can influence the compound’s interaction with biological targets, potentially leading to novel therapeutic applications .

Properties

IUPAC Name

N-prop-2-enyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-2-3-9-7-6-8(11-4-10-6)13-5-12-7/h2,4-5H,1,3H2,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESODIMBTPDRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364394
Record name N-(Prop-2-en-1-yl)-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5446-37-7
Record name NSC17212
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Prop-2-en-1-yl)-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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